methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, a bioactive compound, etc.).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the catalysts and conditions used, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra.Scientific Research Applications
Structural and Spectral Studies : Research on similar pyrazole derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on combined experimental and theoretical studies. These studies involve characterization techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into the structural and spectral properties of these compounds (Viveka et al., 2016).
Coordination Chemistry : Synthesis and characterization of coordination complexes using pyrazole-dicarboxylate acid derivatives (similar to the compound ) have been studied. These studies provide valuable information on the formation of mononuclear chelate complexes, which are important in the field of coordination chemistry (Radi et al., 2015).
Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. Studies reveal that compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid methyl ester significantly reduce corrosion rates, making them useful in industrial applications (Herrag et al., 2007).
Crystal Structure Analysis : Research on methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, which shares structural similarities with the compound , involves studying the hydrogen-bonded structures in crystals. Such studies are crucial for understanding molecular interactions and properties (Portilla et al., 2007).
Antitumor Activity : Pyrazole derivatives are being explored for their potential in cancer treatment. Studies on compounds like methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates indicate their ability to inhibit tumor cell lines, highlighting their significance in medicinal chemistry (Abonía et al., 2011).
Antioxidant Enzyme Mimics : Copper(II) complexes with pyrazole-based ligands have been studied for their antioxidant properties. These complexes mimic antioxidant enzymes, indicating their potential in therapeutic applications (Kupcewicz et al., 2012).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It could also include studying how to handle and store the compound safely.
Future Directions
This would involve discussing potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic applications. If it’s a material, this could include potential new uses for the material.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
methyl 1-(2-cyanophenyl)-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-7-11(13(17)18-2)15-16(9)12-6-4-3-5-10(12)8-14/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOXIVIAXSBXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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